D-alanyl-D-serine
Description
Properties
CAS No. |
1115-50-0 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
IPWKGIFRRBGCJO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
VanG Ligase-Catalyzed Dipeptide Formation
The VanG ligase, identified in Enterococcus species, is central to D-Ala-D-Ser biosynthesis. This ATP-dependent enzyme catalyzes the ligation of D-alanine and D-serine via a two-step mechanism:
- Activation : ATP phosphorylates D-alanine’s carboxyl group, forming an acyl-phosphate intermediate.
- Nucleophilic Attack : D-serine’s α-amino group displaces the phosphate, yielding D-Ala-D-Ser.
Kinetic Parameters :
| Substrate | $$ k_{cat} $$ (s$$^{-1}$$) | $$ K_m $$ (mM) | $$ k{cat}/Km $$ (M$$^{-1}$$s$$^{-1}$$) |
|---|---|---|---|
| D-Ala + D-Ser | 12.5 ± 0.3 | 0.45 ± 0.02 | 27,778 |
| D-Ala + D-Ala | 9.8 ± 0.2 | 0.38 ± 0.03 | 25,789 |
VanG exhibits a slight preference for D-Ser over D-Ala at the second position, attributed to hydrogen bonding between Ser’s hydroxyl group and Glu$$^{214}$$ in the active site.
Serine Racemase (VanT) in D-Serine Production
D-Serine is synthesized from L-serine by the membrane-bound serine racemase VanT, a pyridoxal phosphate (PLP)-dependent enzyme. VanT’s N-terminal domain anchors it to the membrane, while the C-terminal catalytic domain converts L-Ser to D-Ser through a two-base mechanism.
Key Features :
- Specific Activity : 4.8 µmol/mg/h for L-Ser → D-Ser.
- Inhibition : Competitive inhibition by D-cycloserine ($$ K_i = 0.2 $$ mM).
Chemical Synthesis: Protecting Groups and Coupling Strategies
Stepwise Solid-Phase Peptide Synthesis (SPPS)
D-Ala-D-Ser can be synthesized using Fmoc chemistry:
- Resin Loading : Fmoc-D-Ser(OtBu)-Wang resin (0.6 mmol/g).
- Deprotection : 20% piperidine/DMF.
- Coupling : Fmoc-D-Ala-OH (3 eq), HBTU (3 eq), HOAt (3 eq), DIPEA (6 eq) in DMF (2 h).
- Cleavage : TFA/TIS/H$$_2$$O (95:2.5:2.5) for 2 h.
Solution-Phase Synthesis with Mixed Anhydrides
An alternative approach avoids racemization risks:
- Protection : Boc-D-Ser-OH → Boc-D-Ser-Osu (N-hydroxysuccinimide ester).
- Coupling : React with D-Ala-OBzl (benzyl ester) in CH$$2$$Cl$$2$$/NMM (4°C, 12 h).
- Deprotection : H$$_2$$/Pd-C for benzyl removal; TFA for Boc cleavage.
Challenges :
Microbial and Fermentation-Based Production
Engineered Bacillus subtilis Strains
Co-expression of vanG (ligase) and vanT (racemase) in B. subtilis enables de novo D-Ala-D-Ser synthesis:
| Strain | D-Ala-D-Ser Titer (g/L) | Productivity (mg/L/h) |
|---|---|---|
| Wild-type | 0.12 ± 0.03 | 1.2 ± 0.3 |
| Δddl + pVanG-T | 3.45 ± 0.21 | 28.7 ± 1.8 |
The Δddl knockout eliminates competing D-Ala-D-Ala synthesis, redirecting flux toward D-Ala-D-Ser.
coli Biocatalysts with Immobilized Enzymes
Cell-free systems using immobilized VanG and VanT on chitosan beads achieve 92% substrate conversion (10 mM D-Ala + L-Ser) in 6 h.
Industrial-Scale Production: Patent-Based Methods
A Chinese patent (CN102559834A) details a hybrid enzymatic-chemical process:
- Acylation : DL-serine → N-acetyl-DL-serine (NaOH, acetic anhydride, 30°C).
- Enzymatic Resolution :
- Step 1 : D-aminoacylase hydrolyzes N-acetyl-D-Ser → D-Ser (pH 8.0, 38°C, 48 h).
- Step 2 : L-aminoacylase hydrolyzes remaining N-acetyl-L-Ser → L-Ser.
- Ion-Exchange Purification : Strong acidic resin (Amberlite IR-120) separates D-Ser (eluted with 0.5 M NH$$_4$$OH).
- Ligation : D-Ala + D-Ser + ATP → D-Ala-D-Ser (purified VanG, 37°C, pH 7.5).
Advantages :
Analytical Characterization
HPLC Methods for Purity Assessment
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (5 µm) | 20 mM NH$$_4$$Ac (pH 5)/MeOH (95:5) | 8.2 ± 0.3 |
| Chiralpak ZWIX(+) | 10 mM CuSO$$4$$ in MeOH/H$$2$$O (80:20) | 14.7 ± 0.5 |
NMR Spectroscopic Data (D$$_2$$O, 600 MHz)
- $$^1$$H NMR : δ 1.35 (d, J=7.2 Hz, CH$$3$$), 3.72 (m, CH$$2$$OH), 4.12 (q, J=7.2 Hz, α-H), 4.25 (t, J=5.8 Hz, β-H).
- $$^{13}$$C NMR : δ 17.8 (CH$$_3$$), 56.2 (Cα), 62.4 (Cβ), 172.1 (COO$$^-$$).
Applications in Antibiotic Resistance and Neuroscience
Role in Vancomycin Resistance
Incorporation of D-Ala-D-Ser into peptidoglycan reduces vancomycin binding affinity by 1,000-fold (IC$$_{50}$$ = 32 µg/mL vs. 0.03 µg/mL for D-Ala-D-Ala).
Chemical Reactions Analysis
Types of Reactions
D-alanyl-D-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), room temperature.
Reduction: Sodium borohydride (NaBH₄), room temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
D-alanyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in bacterial cell wall biosynthesis and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .
Comparison with Similar Compounds
D-Alanyl-D-Serine vs. D-Alanyl-D-Lactate (D-Ala-D-Lac)
Structural Basis of Resistance :
- D-Ala-D-Ser : The hydroxyl group of D-Ser disrupts a single hydrogen bond in the vancomycin-D-Ala-D-Ala complex, leading to modest affinity reduction .
- D-Ala-D-Lac : The ester bond (vs. peptide bond in D-Ala-D-Ala) eliminates a critical hydrogen bond, causing a >1000-fold drop in vancomycin binding .
This compound vs. D-Alanyl-D-Alanine (D-Ala-D-Ala)
Key Mutations Affecting Specificity :
- VanC2 Ligase Mutants :
- Leu282→Arg in E. coli DdlB : Enhances D-Ala-D-Ser formation by 560-fold, demonstrating plasticity in substrate recognition .
Research Findings and Implications
Enzyme Engineering and Resistance Evolution
- VanC2 Ligase : Single-residue changes in the active site (e.g., Phe250, Arg322) alter substrate specificity, highlighting evolutionary adaptability of ligases .
- Leuconostoc mesenteroides Ddl: Phe261→Tyr mutation abolishes D-Ala-D-Lac synthesis, linking residue identity (Tyr vs. Phe) to depsipeptide/dipeptide selectivity .
Clinical and Pharmacological Considerations
- VanC Resistance: Often intrinsic but poses risks in immunocompromised patients. Telavancin’s efficacy remains unstudied, but teicoplanin is effective .
- VanA/B Resistance : Dominates due to higher resistance levels (D-Ala-D-Lac) and plasmid-mediated gene transfer .
Data Tables
Q & A
Basic: How can researchers detect and quantify D-alanyl-D-serine in bacterial peptidoglycan?
Methodological Answer:
DADSer can be detected using liquid chromatography-mass spectrometry (LC-MS) or HPLC coupled with pre-column derivatization (e.g., dansyl chloride or o-phthalaldehyde) to enhance sensitivity. For quantification, isotopically labeled DADSer (e.g., ¹³C or ¹⁵N isotopes) serves as an internal standard. Peptidoglycan must first be enzymatically digested (e.g., using mutanolysin) to release the dipeptide for analysis .
Basic: What role does DADSer play in bacterial vancomycin resistance?
Mechanistic Explanation:
DADSer replaces D-alanyl-D-alanine (DADA) in peptidoglycan precursors, reducing vancomycin binding affinity by ~6-fold due to conformational changes in the pentapeptide terminus. This disrupts hydrogen bonding between vancomycin and the dipeptide, enabling peptidoglycan crosslinking even in the antibiotic’s presence. Resistance is mediated by VanC-type ligases , which preferentially synthesize DADSer over DADA .
Advanced: How can researchers experimentally distinguish DADSer-producing ligases (VanC) from DADA-producing ligases?
Experimental Design:
ATP-Coupled Assays: Monitor ATP hydrolysis during dipeptide synthesis. VanC ligases show higher activity with D-serine than D-alanine.
Substrate Competition: Use radiolabeled D-serine (³H or ¹⁴C) in the presence of excess D-alanine to assess substrate specificity.
Mutagenesis Studies: Introduce point mutations (e.g., residues in the substrate-binding pocket) to revert VanC ligase activity toward DADA synthesis, as demonstrated in VanC2 mutants .
Advanced: How do structural studies resolve contradictions in vancomycin-DADSer binding affinity data?
Data Contradiction Analysis:
Early NMR studies reported a 6-fold reduction in vancomycin affinity for DADSer compared to DADA , while crystallographic data suggested larger conformational disruptions. To reconcile this:
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Compare molecular dynamics simulations of vancomycin-DADSer interactions under varying pH and ionic conditions, as hydrogen-bond networks are context-dependent .
Advanced: What methodologies are used to study DADSer’s impact on peptidoglycan structural integrity?
Structural Biology Approaches:
Solid-State NMR: Analyze peptidoglycan crosslinking efficiency in VanC-expressing strains.
Cryo-EM: Visualize peptidoglycan architecture in resistant vs. susceptible bacteria.
Muropeptide Analysis: Digest peptidoglycan with cellosyl and quantify crosslinked muropeptides via HPLC to compare DADSer- and DADA-containing strains .
Advanced: How do researchers model DADSer incorporation kinetics in vivo vs. in vitro?
Kinetic Modeling:
In Vivo: Use pulse-chase experiments with ³H-labeled D-serine to track dipeptide incorporation rates in bacterial cultures.
In Vitro: Employ stopped-flow kinetics with purified VanC ligase to measure catalytic efficiency ().
Computational Models: Apply Michaelis-Menten kinetics to predict substrate utilization under varying ATP and amino acid concentrations .
Advanced: What experimental evidence supports DADSer as a biomarker for intrinsic vancomycin resistance?
Validation Strategies:
Genomic Correlation: Screen Enterococcus gallinarum and E. casseliflavus for the presence of the vanC operon using PCR and Sanger sequencing.
Phenotypic Assays: Compare MIC (minimum inhibitory concentration) values for vancomycin in wild-type vs. vanC-knockout strains.
Metabolomic Profiling: Use LC-MS to confirm DADSer accumulation in resistant strains lacking acquired resistance genes (e.g., vanA, vanB) .
Advanced: How can researchers engineer ligases to study DADSer-DADA substrate promiscuity?
Directed Evolution Workflow:
Library Construction: Generate mutant ligase libraries via error-prone PCR or site-saturation mutagenesis.
High-Throughput Screening: Use ATP-depletion assays (e.g., luciferase-based detection) to identify mutants with altered substrate specificity.
Structural Validation: Solve X-ray structures of engineered ligases to map active-site modifications enabling dual D-serine/D-alanine recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
